molecular formula C15H11ClFNO B13370457 1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B13370457
M. Wt: 275.70 g/mol
InChI Key: HYKPBCCUQAYDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and have a wide range of applications in medicinal chemistry. This compound, characterized by the presence of a 4-chlorobenzyl group and a fluorine atom, is of interest due to its potential biological activities and applications in scientific research.

Properties

Molecular Formula

C15H11ClFNO

Molecular Weight

275.70 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-fluoro-3H-indol-2-one

InChI

InChI=1S/C15H11ClFNO/c16-12-3-1-10(2-4-12)9-18-14-6-5-13(17)7-11(14)8-15(18)19/h1-7H,8-9H2

InChI Key

HYKPBCCUQAYDFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product with good efficiency.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

    Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can modulate signaling pathways related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.